1-(1-Benzofuran-2-yl)butan-1-amine
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Overview
Description
1-(1-Benzofuran-2-yl)butan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(1-Benzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent can yield the benzofuran core . . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Benzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance catecholaminergic and serotoninergic activity in the brain, which is linked to its potential therapeutic effects . The compound may also inhibit certain signaling pathways, such as the MAPK and Akt/mTOR pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-tumor and other pharmacological activities.
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its biological activities, including anti-tumor properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3 |
InChI Key |
LWEBUMRBYYUFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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